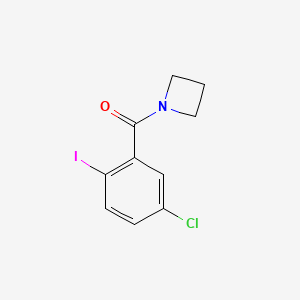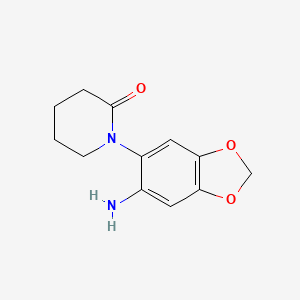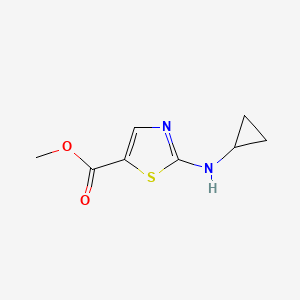![molecular formula C14H23N3 B1526946 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline CAS No. 1274732-71-6](/img/structure/B1526946.png)
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline
Overview
Description
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is a chemical compound with the molecular formula C₁₄H₂₄N₂. It is a derivative of aniline, featuring a piperidine ring substituted with a dimethylamino group at the 4-position. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with formaldehyde and dimethylamine to form the dimethylaminomethyl derivative.
Aniline Substitution: : The resulting piperidine derivative undergoes nucleophilic substitution with aniline to introduce the aniline moiety.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: : Reduction reactions can reduce nitro groups to amino groups.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Amino derivatives of the compound.
Substitution: : Alkylated or aminated derivatives of the compound.
Scientific Research Applications
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: : It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory responses or modulate neurotransmitter receptors in the central nervous system.
Comparison with Similar Compounds
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is structurally similar to other piperidine derivatives, such as:
Piperidine: : A simple cyclic amine.
N-Methylpiperidine: : Piperidine with a methyl group at the nitrogen atom.
N,N-Dimethylpiperidine: : Piperidine with two methyl groups at the nitrogen atom.
These compounds differ in their substitution patterns and potential biological activities. This compound is unique due to its combination of the aniline and dimethylaminomethyl groups, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,7-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXUUONJWEXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1526867.png)

![4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1526869.png)


![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)




![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)



